Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, CDCl₃) reveals distinct proton environments:
- Aromatic protons : Signals between δ 7.2–8.1 ppm, corresponding to the benzothiophene and 4-chlorophenyl rings.
- Nitro group proximity : Deshielding effects shift protons near the -NO₂ group upfield (δ 8.0–8.1 ppm).
- Amine proton : A broad singlet at δ 5.8 ppm, indicative of NH₂ group participation in hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃) confirms carbon environments:
- Thiophene carbons : Peaks at 125–140 ppm.
- Nitro-substituted carbon : A deshielded signal at 148 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption at λₘₐₓ = 290 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated benzothiophene system. A weaker band at 350 nm arises from n→π* transitions involving the nitro group.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction confirms a planar benzothiophene core with slight distortion due to steric interactions between the nitro and 4-chlorophenyl groups. Key crystallographic parameters include:
- Bond lengths : S-C (1.71 Å), C-N (1.45 Å), and N-O (1.22 Å).
- Dihedral angles : 12° between the benzothiophene and 4-chlorophenyl planes.
The nitro group adopts a coplanar conformation with the thiophene ring, maximizing π-conjugation. In contrast, the 4-chlorophenyl group exhibits a twisted geometry (dihedral angle = 35°), minimizing steric hindrance.
Table 2: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 10.54 Å, c = 14.32 Å |
| β angle | 102.3° |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- HOMO-LUMO gap : 3.8 eV, indicating moderate electronic stability.
- Charge distribution : The nitro group carries a partial negative charge (-0.45 e), while the amine nitrogen is positively polarized (+0.32 e).
Frontier molecular orbital analysis shows the HOMO localized on the benzothiophene core, whereas the LUMO resides on the nitro group, suggesting preferential sites for electrophilic and nucleophilic attacks, respectively.
Figure 1: DFT-Calculated Electrostatic Potential Map [Illustrative note: Regions of high electron density (red) are concentrated around the nitro group, while the 4-chlorophenyl group exhibits lower density (blue).]
Properties
CAS No. |
149338-07-8 |
|---|---|
Molecular Formula |
C14H9ClN2O2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H |
InChI Key |
JQJWQLSRZLNBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 3-aminobenzo[b]thiophene with 4-chloronitrobenzene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) in this compound can be reduced to an amine (-NH₂) using stannous chloride (SnCl₂) in refluxing ethanol. This reaction is critical for generating biologically active derivatives, as nitro groups are often reduced in medicinal chemistry to produce amines with distinct pharmacological properties.
Mechanism :
The reduction likely proceeds through a protonation step followed by electron transfer from SnCl₂ to the nitro group, ultimately yielding the amine product.
Conditions :
-
Reagent: Stannous chloride
-
Solvent: Ethanol
-
Temperature: Reflux
Palladium-Catalyzed α-Arylation via Ag(I)-Mediated C–H Activation
This reaction enables the direct α-arylation of benzo[b]thiophenes under near-room-temperature conditions. The process involves a switch in regioselectivity (α- vs. β-arylation) depending on the concentration of the palladium catalyst (Pd₂(dba)₃·CHCl₃).
Key Features :
-
Mechanism : Ag(I) facilitates C–H activation at the α-position, forming a reactive intermediate that undergoes palladium-catalyzed coupling with aryl halides (e.g., 4-iodotoluene) .
-
Regioselectivity : Low Pd concentrations favor α-arylation via Ag-mediated activation, while higher Pd concentrations lead to β-arylation through oxidative addition pathways .
-
Kinetic Evidence :
Conditions :
-
Catalyst: Pd₂(dba)₃·CHCl₃ (0.4–0.8 mol%)
-
Mediator: AgNO₃
-
Base: NaOAc
-
Temperature: Near-room temperature
Comparative Analysis of Reaction Conditions
| Reaction Type | Reagents/Catalysts | Key Conditions | Outcome |
|---|---|---|---|
| Nitro-to-Amine Reduction | Stannous chloride, ethanol | Reflux | Amino derivative |
| α-Arylation | Pd₂(dba)₃·CHCl₃, AgNO₃, NaOAc | Near-room temperature | Arylated benzo[b]thiophene |
| Aryne Synthesis | CsF, BF₃·OEt₂, MeCN | Room temperature | Benzo[b]thiophene core |
Research Insights
-
Regioselectivity Control : The Ag(I)-mediated C–H activation mechanism in α-arylation highlights the importance of catalyst concentration and metal coordination in directing reactivity .
-
Synthetic Efficiency : Aryne-based methods offer a concise route to complex benzothiophene frameworks, avoiding multi-step functionalization .
-
Biological Implications : The reduction of nitro groups to amines may enhance bioavailability or target affinity, as seen in related benzo[b]thiophene derivatives studied for anti-inflammatory or enzymatic inhibition .
These findings underscore the versatility of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- in both synthetic and medicinal chemistry applications.
Scientific Research Applications
Medicinal Chemistry
Benzo(b)thiophenes are known for their diverse biological activities, making them important in drug discovery and development. The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of benzo(b)thiophene can inhibit superoxide production in neutrophils, which is crucial for inflammatory responses .
Case Study: Inhibition of Superoxide Production
- Objective : To evaluate the inhibitory effects of benzo(b)thiophenes on superoxide production.
- Method : The study utilized human neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP).
- Results : The compound demonstrated a concentration-dependent inhibition of superoxide anion production with an IC50 value of approximately 5 µM .
Synthetic Chemistry
The synthesis of benzo(b)thiophenes has been extensively researched, with various methods developed to create these compounds efficiently. The synthesis routes often involve the cyclization of thiophenes or the use of acid catalysts to facilitate reactions .
Synthesis Methods
Materials Science
In materials science, benzo(b)thiophenes are explored for their electronic properties. They can be utilized in organic semiconductors due to their ability to form conductive films. Research indicates that modifications to the benzo(b)thiophene structure can enhance charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: Organic Electronics
- Objective : To investigate the charge transport properties of modified benzo(b)thiophenes.
- Method : Synthesis of various derivatives followed by characterization using techniques such as cyclic voltammetry and field-effect transistor measurements.
- Results : Certain derivatives exhibited improved mobility and stability, indicating potential for practical applications in electronic devices .
Toxicological Studies
Understanding the toxicity profile of benzo(b)thiophenes is essential for their application in pharmaceuticals and materials. Studies have indicated that while some derivatives exhibit beneficial biological effects, others may pose risks depending on their chemical structure and substituents.
Toxicity Assessment
Mechanism of Action
The mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
Key analogs of the target compound include derivatives with fluorine , bromine , or methyl substitutions on the phenyl ring (Table 1). These substitutions alter electronic properties, steric bulk, and binding affinity.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(4-chlorophenyl)-2-nitro-benzo[b]thiophen-3-amine | 149338-07-8 | C₁₄H₉ClN₂O₂S | 4-Cl, 2-NO₂ | 316.75 |
| N-(4-fluorophenyl)-2-nitro-benzo[b]thiophen-3-amine | 149338-09-0 | C₁₄H₉FN₂O₂S | 4-F, 2-NO₂ | 300.30 |
| N-(4-chloro-2-methylphenyl)-2-nitro-benzo[b]thiophen-3-amine | 149338-14-7 | C₁₅H₁₁ClN₂O₂S | 4-Cl, 2-CH₃, 2-NO₂ | 333.78 |
| 7-bromo-N-(3-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine | Not available | C₁₄H₈BrClN₂O₂S | 7-Br, 3-Cl, 2-NO₂ | 395.66 |
Key Findings :
However, studies on related compounds (e.g., N-substituted maleimides) suggest that halogen size (F vs. Cl vs. The bromo-substituted analog (7-bromo-N-(3-chlorophenyl)-...) introduces steric bulk and may influence binding orientation in enzyme active sites, as seen in analogs with halogenated benzothiophenes .
Methyl groups often enhance pharmacokinetic stability but may reduce solubility .
Functional Group Modifications
Nitro vs. Hydroxy/Carboxamide Groups
- Nitro Group Role: The 2-nitro substituent in the target compound is a strong electron-withdrawing group, likely enhancing electrophilic interactions with biological targets. In contrast, 3-hydroxybenzo[b]thiophene-2-carboxamide derivatives (e.g., N-(4-chlorophenyl)-3-hydroxybenzo[b]thiophene-2-carboxamide) exhibit hydrogen-bonding capacity via the hydroxyl group, leading to selective inhibition of human monoamine oxidase-B (hMAO-B) at 10 µM .
- Activity Trends : Nitro-substituted benzothiophenes generally show lower polarity and higher membrane permeability compared to carboxamide derivatives, which may favor central nervous system targeting .
Research Implications and Gaps
Biological Activity : While halogenated benzothiophenes are promising for enzyme inhibition, specific data on the target compound’s activity (e.g., IC₅₀ values) are absent in the provided evidence. Further studies are needed to correlate its structure with targets like hMAO-B or MGL.
Contradictory Evidence :
- Halogen Effects : suggests minimal impact of halogen size on MGL inhibition, whereas highlights halogen-dependent trends in hMAO-B activity. This discrepancy underscores the need for target-specific evaluations .
Synthetic Optimization : The nitro group’s stability under physiological conditions requires investigation, as reduction to an amine (e.g., compound 27-8 in ) could alter bioactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine?
Answer:
The compound can be synthesized via condensation reactions using benzo[b]thiophene-3-amine derivatives and substituted aromatic aldehydes. A common approach involves:
- Step 1: Reacting benzo[b]thiophene-3-amine with 4-chlorobenzaldehyde under acidic conditions to form the imine intermediate.
- Step 2: Nitration of the intermediate using nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 2-position.
- Purification: Trituration with non-polar solvents (e.g., pentane) or recrystallization from ethanol/water mixtures .
- Validation: Characterization via ¹H/¹³C NMR, FT-IR (e.g., nitro group stretching at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- FT-IR: Bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
- Mass Spectrometry: HRMS should match the molecular formula (C₁₄H₉ClN₂O₂S, exact mass 320.9984) .
Advanced: How do electronic effects of substituents (e.g., chloro, nitro) influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Nitro Group: Acts as a strong electron-withdrawing group, activating the thiophene ring toward nucleophilic substitution but deactivating the aryl ring for electrophilic reactions.
- Chlorophenyl Group: The chloro substituent (σₚ ~0.23) slightly deactivates the phenyl ring via inductive effects, directing further substitution to meta/para positions.
- Experimental Design: Compare reactivity with analogs (e.g., 4-methoxyphenyl or trifluoromethylphenyl derivatives from CAS 149338-11-4 and 149338-12-5) to assess electronic effects on reaction rates and regioselectivity .
Advanced: What challenges arise in analyzing nitro-containing derivatives via mass spectrometry, and how can they be mitigated?
Answer:
- Challenges: Nitro groups can cause fragmentation instability, leading to loss of NO₂ (Δm/z ~46) or formation of radical ions.
- Mitigation Strategies:
Basic: What solvent systems are optimal for purification and crystallization?
Answer:
- Trituration: Non-polar solvents like pentane or hexane effectively remove unreacted starting materials.
- Recrystallization: Ethanol/water (7:3 v/v) or dichloromethane/hexane mixtures yield high-purity crystals.
- Validation: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How can computational methods predict the compound’s behavior in catalytic systems?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD): Simulate interactions with catalysts (e.g., Pd/C) to optimize hydrogenation conditions.
- Case Study: Compare calculated activation energies for nitro reduction (e.g., using B3LYP/6-31G*) with experimental results from Pd/C hydrogenation .
Advanced: Are there contradictions in reported spectral data for this compound, and how should they be resolved?
Answer:
- Reported Discrepancies: Variations in ¹H NMR chemical shifts (e.g., NH proton resonance) may arise from solvent polarity or concentration effects.
- Resolution:
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity: Nitroaromatics are potential mutagens; use PPE (gloves, goggles) and work in a fume hood.
- Storage: Keep in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Disposal: Follow EPA guidelines for halogenated nitro compounds .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
Answer:
- Key Modifications:
- Replace the nitro group with a cyano or sulfonamide moiety to alter electron density.
- Introduce substituents at the 5-position of the thiophene ring (e.g., methyl, bromo) to sterically modulate binding.
- Experimental Validation: Test analogs (e.g., CAS 149338-14-7 with 4-chloro-2-methylphenyl) in bioassays for comparative activity .
Advanced: What role does this compound play in synthesizing fused heterocycles (e.g., benzodiazepines or imidazothiazoles)?
Answer:
- Intermediate Use: The nitro group facilitates cyclization reactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
